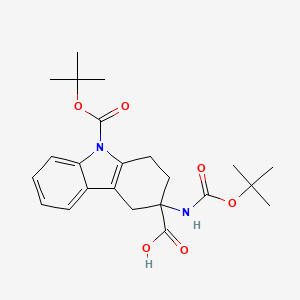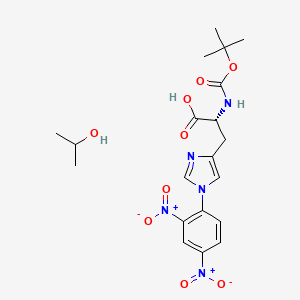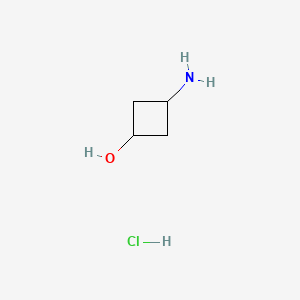
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene, also known as (±)-cis-6,7-epoxynonadeca-3,9-diene, is an organic compound that is a member of the epoxynonadecadiene family. It is a colorless liquid that is soluble in organic solvents and is used in the synthesis of other compounds. It is commercially available and has a variety of applications in the pharmaceutical and chemical industries.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene can be achieved through a multi-step process involving several reactions.
Starting Materials
1,3-butadiene, 1,5-cyclooctadiene, methyl lithium, 1,2-dibromoethane, sodium borohydride, acetic acid, chromium trioxide, potassium permanganate, sodium hydroxide, hydrochloric acid, sodium chloride, magnesium sulfate, diethyl ether, tetrahydrofuran, methanol, wate
Reaction
1. The reaction of 1,3-butadiene with 1,5-cyclooctadiene in the presence of methyl lithium yields (3Z,9Z)-nonadeca-3,9-diene., 2. The reaction of (3Z,9Z)-nonadeca-3,9-diene with 1,2-dibromoethane in the presence of sodium borohydride yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diol., 3. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diol with acetic acid and chromium trioxide yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diacetate., 4. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diacetate with potassium permanganate and sodium hydroxide yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diol-6,7-epoxide., 5. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diol-6,7-epoxide with hydrochloric acid and sodium chloride yields (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene., 6. The final compound can be purified using standard techniques such as recrystallization and column chromatography.
Scientific Research Applications
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has a wide variety of scientific research applications. It is used as a starting material in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of polymers and other materials. It is also used in the study of biological processes, such as the regulation of gene expression and protein folding.
Mechanism Of Action
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene acts as a Lewis acid, meaning that it can accept electrons from other molecules. This enables it to act as a catalyst in the synthesis of other compounds. Additionally, it can act as a nucleophile, meaning that it can donate electrons to other molecules.
Biochemical And Physiological Effects
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has no known direct biochemical or physiological effects in humans or other organisms. However, it may have indirect effects on biochemical and physiological processes, depending on the compounds it is used to synthesize.
Advantages And Limitations For Lab Experiments
The advantages of using (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene in lab experiments include its low cost, its availability in a variety of forms, and its ability to act as a catalyst in the synthesis of other compounds. Its main limitation is that it is volatile and must be stored in a sealed container in order to prevent it from evaporating.
Future Directions
There are a number of potential future directions for (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene research. These include further exploration of its use as a catalyst in the synthesis of other compounds, investigation into its potential applications in the synthesis of polymers and other materials, and further research into its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential toxicity and environmental impacts.
properties
CAS RN |
97697-78-4 |
|---|---|
Product Name |
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene |
Molecular Formula |
C₁₉H₃₄O |
Molecular Weight |
278.47 |
synonyms |
rel-(2R,3S)-2-(2Z)-2-Dodecen-1-yl-3-(2Z)-2-penten-1-yloxirane; (2R,3S)-rel-2-(2Z)-2-Dodecenyl-3-(2Z)-2-pentenyl-oxirane; [2α(Z),3α(Z)]-2-(2-Dodecenyl)-3-(2-pentenyl)-oxirane; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



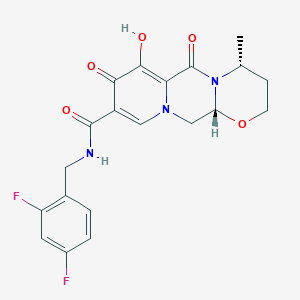
![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
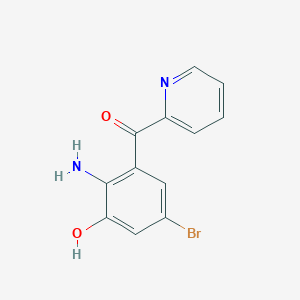
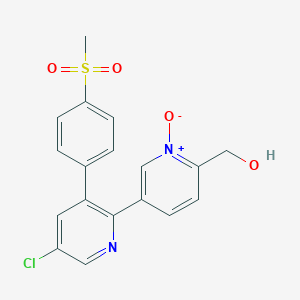
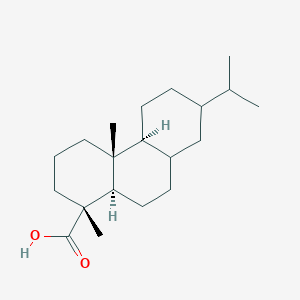
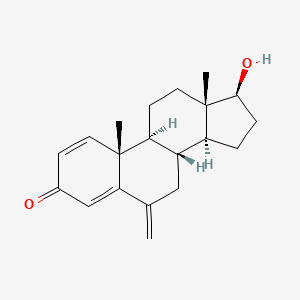
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
